molecular formula C12H18N2O3 B4037634 allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B4037634
M. Wt: 238.28 g/mol
InChI Key: YFFIYMHEKMMOBK-UHFFFAOYSA-N
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Description

Allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.13174244 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Researchers have explored the synthesis and crystallographic analysis of derivatives similar to allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. These studies reveal the impact of substituents on the cyclohexane ring on supramolecular arrangements. The molecular structure and crystal structure relationships of these compounds suggest their utility in designing novel materials with specific properties (Graus et al., 2010).

Antimicrobial and Biocidal Applications

The compound and its derivatives have been investigated for their antimicrobial activities. Novel cyclic-amine monomers derived from reactions involving allyl bromide have shown high antibacterial activities against Escherichia coli. These findings indicate the potential of such compounds in developing new biocidal materials and coatings (Sun & Sun, 2001).

Catalytic Applications

Research into the catalytic properties of related compounds has led to advancements in organic synthesis techniques. For instance, Amberlyst-15-catalyzed SN2′ oxaspirocyclizations of tertiary allylic alcohols have been performed under mild conditions, showcasing the catalytic versatility of these structures (Young et al., 2000).

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, derivatives of this compound have been synthesized and screened for antibacterial and antifungal activities. These efforts contribute to the identification of new candidates for treating infections, demonstrating the compound's role in medicinal chemistry advancements (Thanusu et al., 2011).

Organic Synthesis and Chemical Transformations

The synthesis and characterization of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate from related precursors highlight innovative approaches in organic synthesis. These methodologies provide new pathways for the synthesis of complex molecules, offering tools for researchers in synthetic chemistry (Kuroyan et al., 1991).

Properties

IUPAC Name

prop-2-enyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-7-17-11(16)14-5-3-12(4-6-14)8-10(15)13-9-12/h2H,1,3-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFIYMHEKMMOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC2(CC1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.